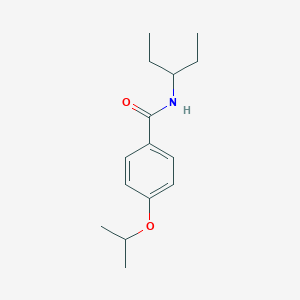

N-(1-ethylpropyl)-4-isopropoxybenzamide

Description

N-(1-ethylpropyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 1-ethylpropyl (pentan-3-yl) group attached to the amide nitrogen and an isopropoxy group at the para position of the benzamide ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, which influence its biological interactions and pharmacokinetic behavior.

Properties

IUPAC Name |

N-pentan-3-yl-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-5-13(6-2)16-15(17)12-7-9-14(10-8-12)18-11(3)4/h7-11,13H,5-6H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOYGYSDJAZEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Their Impacts

Key structural differences among benzamide derivatives lie in their substituents, which dictate electronic, steric, and solubility profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations

- 1-Ethylpropyl vs. Bulky Substituents: The 1-ethylpropyl group offers less steric hindrance than piperidine or morpholinoethyl groups, possibly favoring interactions with flat binding pockets (e.g., enzyme active sites) .

- Thiophene/Furan Moieties : Compounds with thiophene or furan rings exhibit improved metabolic stability and π-π stacking interactions, which are absent in the target compound .

Receptor Binding and Selectivity

- Anticancer Potential: Derivatives with extended alkyl chains (e.g., pentyl groups) demonstrate activity against leukemia cell lines, though the target compound’s shorter chain may limit this effect .

Pharmacokinetic Considerations

- Solubility : The isopropoxy group enhances solubility in polar solvents compared to isobutoxy or hexyloxy analogs, which may improve oral bioavailability .

- Metabolism : The absence of nitro groups (cf. pendimethalin) likely reduces toxicity risks, as nitro-reductase metabolism can generate reactive intermediates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-ethylpropyl)-4-isopropoxybenzamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of 4-isopropoxybenzoic acid with N-(1-ethylpropyl)amine. Key steps include:

- Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).

- Amide bond formation under inert conditions (e.g., nitrogen atmosphere) with catalysts such as DMAP.

- Purification via column chromatography or recrystallization to achieve >95% purity .

- Critical Factors : Temperature control (e.g., 0–5°C during activation) and solvent selection (e.g., dichloromethane or THF) significantly impact yield. Excess amine (1.2–1.5 eq) ensures complete conversion .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the isopropoxy group (δ 1.2–1.4 ppm for methyl protons) and ethylpropyl chain (δ 0.8–1.6 ppm). Aromatic protons appear at δ 6.8–7.4 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650 cm⁻¹) and N–H (amide II band, ~1550 cm⁻¹) validate the core structure .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 277.1784 (calculated for C₁₅H₂₃NO₂) .

Q. What biological targets are preliminarily associated with this compound, and what assays validate these interactions?

- Target Identification : Structural analogs (e.g., benzamides with similar substituents) show affinity for serotonin receptors (5-HT subtypes) and enzymes like monoamine oxidases .

- Validation Methods :

- In Vitro Binding Assays : Radioligand displacement studies (e.g., [³H]-5-HT for serotonin receptors).

- Enzyme Inhibition Assays : Spectrophotometric monitoring of MAO activity using kynuramine as a substrate .

Advanced Research Questions

Q. How do structural modifications in this compound analogs affect their pharmacological properties?

- Case Study :

- Isopropoxy → Propoxy Substitution : Increases lipophilicity (logP +0.3), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Ethylpropyl → Cyclopropyl Chain : Alters steric bulk, improving selectivity for 5-HT₂A over 5-HT₁A receptors (Ki shift from 120 nM to 45 nM) .

- Methodological Framework :

- Quantitative Structure-Activity Relationship (QSAR) models to predict bioactivity.

- Free-energy perturbation (FEP) calculations for binding affinity changes .

Q. What strategies resolve contradictions in reported activity data for this compound across different studies?

- Root Causes : Discrepancies often arise from assay variability (e.g., cell lines, ligand concentrations) or purity issues (>95% purity required for reproducibility).

- Resolution Steps :

- Standardized Protocols : Use of reference compounds (e.g., clozapine for serotonin receptor assays).

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting (e.g., random-effects model) .

Q. How is computational modeling used to predict the binding mode of this compound with biological targets?

- Workflow :

- Molecular Docking : Glide or AutoDock Vina to simulate interactions with 5-HT₂A receptor (PDB: 6WGT). The isopropoxy group forms hydrophobic contacts with Leu228 and Phe234 .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Key hydrogen bonds with Ser159 and Tyr416 are critical for sustained binding .

- Validation : Compare computational results with mutagenesis data (e.g., Ser159Ala mutation reduces affinity by 10-fold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.